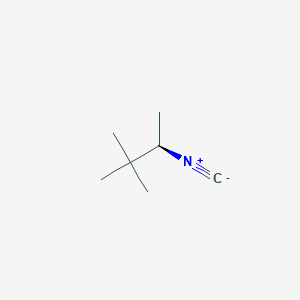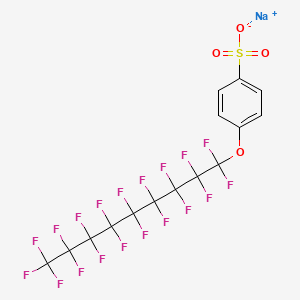
EINECS 261-799-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 261-799-1 is a chemical compound known for its unique properties and applications. It is a member of the perfluorinated compounds family, which are characterized by their high stability and resistance to degradation. This compound is widely used in various industrial applications, including fire-fighting foams and oil production agents, due to its effectiveness and economic advantages over other similar compounds .
Preparation Methods
The synthesis of EINECS 261-799-1 typically involves the reaction of perfluorononyl alcohol with benzenesulfonyl chloride in the presence of a base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
EINECS 261-799-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfonic acids, while substitution reactions can result in the replacement of the sulfonate group with other functional groups .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a surfactant and emulsifier in various formulations. In biology, it has been studied for its effects on microorganisms, such as Pseudomonas stutzeri, where it has been shown to inhibit growth and affect gene expression . In medicine, it is being explored for its potential use in drug delivery systems due to its stability and biocompatibility. In industry, it is used in fire-fighting foams and oil production agents, providing an economical alternative to other perfluorinated compounds .
Mechanism of Action
The mechanism of action of EINECS 261-799-1 involves its interaction with cellular structures and enzymes. It has been shown to induce the production of reactive oxygen species (ROS) in microorganisms, leading to oxidative stress and damage to cellular components. This compound also affects the expression of key genes involved in denitrification and oxidative stress responses, further contributing to its toxic effects on microorganisms .
Comparison with Similar Compounds
EINECS 261-799-1 is similar to other perfluorinated compounds, such as perfluorooctane sulfonate and perfluorooctanoic acid. it has unique properties that make it more effective in certain applications. For example, it has better degradability and treatability compared to perfluorooctane sulfonate, making it a more environmentally friendly option . Other similar compounds include perfluorodecyl benzene sulfonate and perfluorooctyl benzene sulfonate, which share similar chemical structures and properties .
Properties
CAS No. |
59536-17-3 |
|---|---|
Molecular Formula |
C15H5F19O4S |
Molecular Weight |
642.23 g/mol |
IUPAC Name |
sodium;4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononoxy)benzenesulfonate |
InChI |
InChI=1S/C15H5F19O4S.Na/c16-7(17,8(18,19)10(22,23)12(26,27)14(30,31)32)9(20,21)11(24,25)13(28,29)15(33,34)38-5-1-3-6(4-2-5)39(35,36)37;/h1-4H,(H,35,36,37);/q;+1/p-1 |
InChI Key |
PQUGBEJJPGIGIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1OC(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






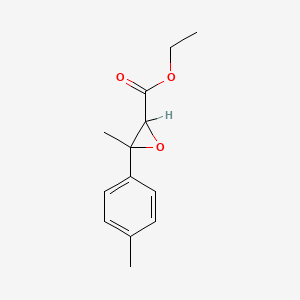


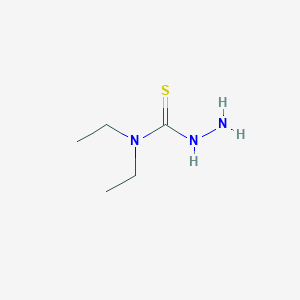

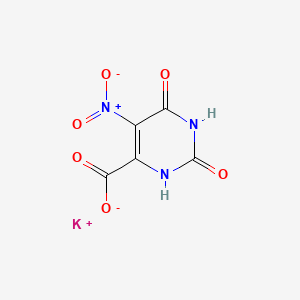
![N-[4-amino-3-(5,10-dihydro-5,10-dioxoanthra[2,3-d]thiazol-2-yl)-9,10-dihydro-9,10-dioxo-1-anthryl]benzamide](/img/structure/B1624133.png)

